N-[1-(1-benzofuran-2-yl)ethylidene]hydroxylamine
Description
Overview of Benzofuran (B130515) Derivatives in Drug Discovery and Medicinal Chemistry
The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its prevalence in a multitude of natural products and synthetic molecules that exhibit a wide spectrum of biological activities. nih.govrsc.org Benzofuran derivatives are known to possess potent pharmacological properties, including antimicrobial, antitumor, anti-inflammatory, antiviral, and antioxidant effects. rsc.orgresearchgate.net
Table 2: Examples of Pharmacological Activities of Benzofuran Derivatives
| Activity | Description |
|---|---|
| Antimicrobial | Active against various strains of bacteria and fungi, including resistant strains. nih.gov |
| Anticancer | Exhibits cytotoxic effects against a range of human cancer cell lines. researchgate.net |
| Anti-inflammatory | Shows potential in modulating inflammatory pathways. rsc.org |
| Antiviral | Active against various viruses, including potential anti-HIV activity. researchgate.net |
The Oxime Functional Group: Significance and Biological Relevance in Organic Compounds
The oxime functional group, characterized by the R₁R₂C=NOH moiety, is a cornerstone in both organic synthesis and medicinal chemistry. nih.gov Oximes are readily synthesized from the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). mdpi.com This functional group is not merely a synthetic intermediate but is a significant pharmacophore in its own right, contributing to the biological profile of many compounds. nih.govnih.gov
The biological relevance of oximes is highlighted by their incorporation into several FDA-approved drugs. nih.gov A prominent example is Pralidoxime, an antidote used to reactivate acetylcholinesterase (AChE) following organophosphate poisoning. nih.gov Furthermore, several cephalosporin (B10832234) antibiotics, such as cefuroxime (B34974) and ceftizoxime, feature an oxime moiety which enhances their spectrum of activity and efficacy against bacterial infections. nih.gov Beyond these applications, research has demonstrated that compounds containing the oxime group possess a wide array of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, and anticancer properties. nih.govresearchgate.net The oxime group can influence a molecule's properties, such as its ability to act as a hydrogen bond donor and acceptor, which can be crucial for binding to biological targets. nih.gov
Rationale for Investigating the N-[1-(1-benzofuran-2-yl)ethylidene]hydroxylamine Scaffold in Academic Research
The scientific rationale for investigating the this compound scaffold is rooted in the chemical principle of molecular hybridization. This strategy involves covalently linking two or more pharmacophores to create a single hybrid molecule. The goal is to develop new chemical entities with potentially enhanced biological activity, a novel mechanism of action, or an improved pharmacological profile compared to the individual components. nih.gov
In the case of this compound, the structure represents a hybrid of the biologically potent benzofuran scaffold (Section 1.1) and the pharmacologically significant oxime functional group (Section 1.2). The synthesis of this compound typically proceeds via the condensation of 2-acetylbenzofuran (B162037) with hydroxylamine hydrochloride. researchgate.net This straightforward reaction combines the two key moieties.
Academic research into such hybrids is driven by the following considerations:
Synergistic Activity: Researchers hypothesize that combining the broad-spectrum activities of benzofurans (e.g., antimicrobial, anticancer) with the established pharmacological properties of oximes could lead to compounds with synergistic or additive effects.
Novelty and Lead Generation: The creation of hybrid structures like this benzofuran-oxime provides novel chemical matter for screening against various biological targets. Studies on similar benzofuran-based oximes and hydrazones have shown promising results. For instance, some research indicates that the presence of an oxime group, when compared to a ketone on a similar scaffold, can lead to a significant increase in antiproliferative activity against cancer cell lines. nih.gov
Exploring Structure-Activity Relationships (SAR): The synthesis and biological evaluation of this compound and its analogues allow for the systematic exploration of SAR. By modifying substituents on either the benzofuran ring or the oxime group, researchers can determine which structural features are critical for a desired biological effect, such as antimicrobial or antitumor activity. researchgate.net
The investigation of this specific scaffold is therefore a logical step in the broader effort to discover and develop new therapeutic agents by leveraging the proven utility of established pharmacophores in novel combinations.
Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[1-(1-benzofuran-2-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7(11-12)10-6-8-4-2-3-5-9(8)13-10/h2-6,12H,1H3/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODADWVAESHXVQX-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 1 1 Benzofuran 2 Yl Ethylidene Hydroxylamine and Its Analogues
Construction of the Benzofuran (B130515) Core: Precursor Approaches to 2-Substituted Benzofurans
The benzofuran ring system is a prevalent motif in numerous natural products and pharmaceuticals. nih.gov Consequently, a vast array of synthetic methods for its construction has been developed, focusing on the formation of key carbon-carbon and carbon-oxygen bonds.
A powerful and mild approach to benzofuran synthesis involves a mdpi.commdpi.com-sigmatropic rearrangement triggered by N-trifluoroacetylation of oxime ethers. organic-chemistry.org This method circumvents the harsh, high-temperature, or acidic conditions often required for traditional cyclizations. researchgate.net The process is initiated by the acylation of oxime ethers, which are prepared from the condensation of ketones with O-arylhydroxylamines. organic-chemistry.orgorganic-chemistry.org
The choice of the acylating agent critically influences the final product. researchgate.net Treatment of an oxime ether with trifluoroacetic anhydride (B1165640) (TFAA) typically induces a mdpi.commdpi.com-sigmatropic rearrangement of the transient N-trifluoroacetyl enehydroxylamine intermediate to yield dihydrobenzofurans. organic-chemistry.org In contrast, using the more reactive trifluoroacetyl triflate (TFAT) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) facilitates a subsequent elimination step, leading directly to the aromatized benzofuran ring system. organic-chemistry.orgresearchgate.net This reagent-controlled selectivity provides a versatile tool for accessing either the dihydrobenzofuran or the fully aromatic benzofuran scaffold from a common precursor. researchgate.net
This strategy has been successfully applied in metal-free, one-pot syntheses where O-arylated products are reacted in situ with ketones under acidic conditions, proceeding through oxime formation, mdpi.commdpi.com-rearrangement, and cyclization. nih.gov Further advancements include the synthesis of highly substituted benzofurans from 2,6-disubstituted phenols and alkynyl sulfoxides, which proceeds via a charge-accelerated mdpi.commdpi.com-sigmatropic rearrangement and a subsequent substituent migration. rsc.org
| Reagent System | Intermediate | Primary Product | Reference |
| Trifluoroacetic anhydride (TFAA) | N-Trifluoroacetyl enehydroxylamine | Dihydrobenzofuran | organic-chemistry.org |
| Trifluoroacetyl triflate (TFAT) + DMAP | N-Trifluoroacetyl enehydroxylamine | Benzofuran | organic-chemistry.orgresearchgate.net |
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzofurans are no exception. Catalysts based on palladium, gold, rhodium, copper, and indium have all been employed to facilitate the efficient construction of the benzofuran core from various precursors. nih.govnih.gov
Palladium: Palladium catalysts are widely used for benzofuran synthesis, often in reactions involving o-alkynylphenols or o-halophenols. elsevier.es A common strategy is the Sonogashira cross-coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization. nih.gov Other palladium-catalyzed routes include a tandem Heck reaction/oxidative cyclization sequence involving 2-hydroxystyrenes and iodobenzenes, and the direct C-H bond functionalization of (Z)-2-bromovinyl phenyl ethers to afford 2-substituted benzofurans. nih.govorganic-chemistry.org Palladium nanoparticles have also been developed as recyclable catalysts for one-pot syntheses via Sonogashira coupling. organic-chemistry.org
Gold: Gold catalysts, particularly cationic gold(I) complexes, are exceptionally effective at activating the alkyne C-C triple bond for nucleophilic attack. nih.govresearchgate.net This carbophilic activation is the basis for the efficient cycloisomerization of o-alkynylphenols to form benzofurans. nih.govnih.gov Gold(I)-N-heterocyclic carbene (NHC) complexes have been shown to catalyze these cyclizations at very low catalyst loadings, yielding products in good yields. nih.govmorressier.comrsc.org
Rhodium: Rhodium catalysts offer unique pathways for benzofuran synthesis. Rhodium(I) complexes can catalyze the cyclization of o-alkynylphenols, and the resulting intermediate can undergo a subsequent intermolecular conjugate addition, providing a one-pot method for 2,3-disubstituted benzofurans. acs.orgnih.gov Rhodium(III)-catalyzed annulation reactions of 2-alkenylphenols with alkynes have also been developed. nih.gov
Copper: Copper catalysis provides an economical and efficient alternative for benzofuran synthesis. acs.org Methods include the CuI-catalyzed coupling of o-iodophenols and aryl acetylenes, which is a palladium-free approach. researchgate.net Copper catalysts are also effective in promoting the ring closure of 2-haloaromatic ketones and in domino hydration/annulation reactions of 2-fluorophenylacetylene derivatives. nih.govmdpi.comorganic-chemistry.org A notable sustainable protocol involves a copper-TMEDA complex that catalyzes the transformation of ketone derivatives into benzofurans in neat water. acs.org
Indium: Indium(III) halides have been shown to be effective catalysts for the hydroalkoxylation of o-alkynylphenols, leading to the formation of benzofurans with high regioselectivity. nih.govorganic-chemistry.org
| Metal Catalyst | Common Precursors | Reaction Type | Reference |
| Palladium (Pd) | o-Halophenols, Terminal Alkynes, o-Alkenylphenols | Sonogashira Coupling/Cyclization, Heck Reaction | nih.govelsevier.esorganic-chemistry.org |
| Gold (Au) | o-Alkynylphenols, o-Alkynylaryl Ethers | Cycloisomerization, Migratory Cyclization | nih.govresearchgate.netmorressier.com |
| Rhodium (Rh) | o-Alkynylphenols, o-Alkenylphenols, Alkynes | Cyclization/Conjugate Addition, Annulation | acs.orgnih.govnih.gov |
| Copper (Cu) | o-Iodophenols, 2-Haloaromatic Ketones | Coupling/Cyclization, Intramolecular O-Arylation | organic-chemistry.orgacs.orgresearchgate.net |
| Indium (In) | o-Alkynylphenols | Hydroalkoxylation/Cyclization | nih.govorganic-chemistry.org |
While transition metal catalysis is dominant, several metal-free and unconventional methods have emerged, offering advantages in terms of cost and potential toxicity. A prominent metal-free strategy involves the use of hypervalent iodine reagents. organic-chemistry.org For instance, an iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes using (diacetoxyiodo)benzene (B116549) [PhI(OAc)2] as a catalyst provides an efficient route to 2-arylbenzofurans. nih.govorganic-chemistry.org
Other unconventional approaches include:
Iodine Pentoxide (I₂O₅): This reagent can mediate the oxidative cyclization of 1,6-enynes with arylsulfonylhydrazides to construct sulfonylated benzofurans under metal-free conditions. nih.gov
Pummerer Reaction/ mdpi.commdpi.com Sigmatropic Rearrangement: A unique transition-metal-free synthesis of C3-arylated benzofurans has been developed from benzothiophene (B83047) S-oxides and phenols, proceeding through an interrupted Pummerer reaction and a mdpi.commdpi.com sigmatropic rearrangement. acs.org
Smiles Rearrangement: A one-pot, transition-metal-free synthesis of benzofuran-3-amines can be achieved through a Smiles rearrangement of 2-fluorobenzonitriles with substituted alcohols at room temperature. mdpi.com
Phosphine-Mediated Reactions: Functionalized benzofurans can be synthesized under mild, metal-free conditions from para-quinone methides by treatment with a phosphine, an acyl chloride, and a base via a phospha-Michael addition and subsequent Wittig pathway. nih.govresearchgate.net
The choice of starting material is crucial in directing the synthetic strategy toward 2-substituted benzofurans. Two of the most versatile and widely used classes of precursors are o-alkynylphenols and o-hydroxybenzyl ketones.
o-Alkynylphenols: These are arguably the most common precursors for modern benzofuran synthesis. nih.gov They are readily prepared and can be converted to benzofurans via intramolecular hydroalkoxylation. This cyclization is frequently catalyzed by a range of transition metals, including palladium, gold, rhodium, and indium, which activate the alkyne for attack by the phenolic oxygen. nih.govnih.govacs.org
o-Hydroxybenzyl Ketones: These compounds, also referred to as 2-(2'-hydroxyphenyl) ketones, can undergo acid-catalyzed dehydration to form the benzofuran ring. google.com The intramolecular cyclization of aryl o-bromobenzyl ketones can be effectively promoted by copper or palladium catalysts to yield 2-arylbenzofurans. nih.gov Additionally, FeCl₃ has been used to mediate the intramolecular cyclization of electron-rich aryl ketones to construct the benzofuran ring through a direct oxidative aromatic C–O bond formation. nih.govmdpi.com
Formation of the Oxime Moiety in Benzofuran Derivatives
Once the 2-acetylbenzofuran (B162037) (1-(1-benzofuran-2-yl)ethanone) precursor is synthesized, the final step to obtain N-[1-(1-benzofuran-2-yl)ethylidene]hydroxylamine is the formation of the oxime moiety.
The conversion of a ketone to an oxime is a standard and high-yielding reaction in organic chemistry. The process involves the direct condensation of the carbonyl group of 1-(1-benzofuran-2-yl)ethanone with hydroxylamine (B1172632). jocpr.com Typically, the reaction is carried out by treating the ketone with hydroxylamine hydrochloride in the presence of a base. The base, commonly sodium acetate (B1210297) or an organic base like pyridine, serves to neutralize the HCl and liberate free hydroxylamine.
The mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ketone. This addition forms a carbinolamine intermediate, which then undergoes dehydration (elimination of a water molecule) to form the final oxime product with its characteristic C=N-OH functionality. The reaction is generally conducted in a protic solvent such as ethanol.
Post-Synthetic Derivatization and Structural Modification of the this compound Scaffold
The inherent reactivity of the oxime functional group in this compound allows for a variety of post-synthetic modifications. These modifications are instrumental in tuning the physicochemical properties and biological activities of the parent compound.
Synthesis of O-Substituted Oxime Ethers and their Biological Activity
The synthesis of O-substituted oxime ethers of 1-(benzofuran-2-yl)ethan-1-one represents a significant area of research, primarily driven by the quest for new antimicrobial agents. A common synthetic route commences with 2-acetylbenzofuran, which is reacted with hydroxylamine hydrochloride to yield the foundational oxime. Subsequent O-alkylation with various benzyl (B1604629) halides in the presence of a base affords the desired O-benzyl oxime ether derivatives. nih.govresearchgate.net
The structural elucidation of these synthesized compounds is typically achieved through spectroscopic methods such as Infrared (IR), Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR). nih.govresearchgate.net
Table 1: Spectroscopic Data for a Representative O-Benzyl Oxime Ether of 1-(Benzofuran-2-yl)ethan-1-one researchgate.net
| Technique | Observed Signals (δ, ppm) |
| ¹H-NMR (400 MHz, CDCl₃) | 2.30 (s, 3H, CH₃), 5.35 (s, 2H, CH₂), 7.02 (d, J = 0.8 Hz, 1H, CH), 7.25 (dd, J = 0.8 Hz, J = 7.2 Hz, 2H, 2×CH) |
| ¹³C-NMR (100 MHz, CDCl₃) | 12.04 (CH₃), 64.11 (CH₂), 106.71 (CH), 111.18 (C), 111.43 (C), 111.73 (C) |
This table is interactive. You can sort and filter the data.
The biological evaluation of these O-substituted oxime ethers has revealed notable antimicrobial activities. nih.govresearchgate.net The introduction of the benzofuran ring, a scaffold associated with a broad spectrum of antifungal and antibacterial properties, is thought to contribute significantly to the observed efficacy. researchgate.net
Acylation and Alkylation Reactions on the Oxime Nitrogen
The oxime nitrogen of the 1-(1-benzofuran-2-yl)-2-mesitylethanoneoxime, an analogue of this compound, serves as a nucleophilic center for acylation and alkylation reactions. researchgate.net
Alkylation is typically carried out via a nucleophilic substitution (SN) reaction between the oxime and various alkyl halides in the presence of a base like potassium carbonate in a suitable solvent such as acetone. This results in the formation of alkyl-substituted N-oxime ethers. researchgate.net
Acylation of the oxime is achieved by reacting it with different acyl chlorides, such as acetyl chloride, benzoyl chloride, 4-methoxybenzoyl chloride, and phenylacetyl chloride. These reactions are generally performed in the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.net Among the synthesized compounds, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime has demonstrated significant activity against Staphylococcus aureus and Escherichia coli. researchgate.net
Table 2: Examples of Acylating Agents Used in the Derivatization of 1-(1-Benzofuran-2-yl)-2-mesitylethanoneoxime researchgate.net
| Acylating Agent | Resulting Derivative |
| Acetyl chloride | O-acetyl oxime |
| Benzoyl chloride | O-benzoyl oxime |
| 4-Methoxybenzoyl chloride | O-(4-methoxybenzoyl) oxime |
| Phenylacetyl chloride | O-phenylacetyl oxime |
This table is interactive. You can sort and filter the data.
Design and Synthesis of Hybrid Molecules Incorporating Benzofuran-Oxime Fragments
The principle of molecular hybridization, which involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced biological activity, has been applied to the benzofuran-oxime scaffold. This strategy aims to develop novel therapeutic agents, including those with anticancer and antimicrobial properties. nih.govresearchgate.net
One approach involves the synthesis of benzofuran-triazine hybrids. In a reported synthesis, a dichlorotriazine derivative is reacted with 1-(benzofuran-2-yl)ethanol in the presence of a base to yield the hybrid molecule. nih.gov While this example does not directly involve a pre-formed oxime, the underlying principle of combining the benzofuran moiety with other heterocyclic systems is a key strategy in the design of new bioactive compounds.
Another strategy involves the condensation of 2-acetylbenzofuran with various hydrazides to form hydrazones, which are structurally related to oximes. For instance, the reaction of 2-acetylbenzofuran with 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide in the presence of an acid catalyst yields (E)-N′-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide. mdpi.com This approach effectively combines the benzofuran and 1,2,3-triazole moieties. mdpi.com Similarly, condensation with (2,4,6-trichlorophenyl)hydrazine produces 1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. mdpi.com
The synthesis of benzofuran-oxadiazole hybrids has also been explored as a route to new antimicrobial agents. researchgate.net These synthetic endeavors highlight the versatility of the benzofuran core in the construction of complex hybrid molecules with potential therapeutic applications.
Mechanistic Studies in the Synthesis and Reactivity of N 1 1 Benzofuran 2 Yl Ethylidene Hydroxylamine Precursors
Elucidation of Reaction Pathways for Benzofuran (B130515) Ring Closure
The formation of the benzofuran nucleus, the core of 2-acetylbenzofuran (B162037), can be achieved through various reaction pathways. One of the fundamental and widely studied routes is the intramolecular cyclization of α-aryloxy ketones. This process typically involves the formation of a carbon-oxygen bond between the phenolic oxygen and the enolate of the ketone moiety.
A common method for synthesizing 2-acetylbenzofurans involves the intramolecular cyclization of 3-aryloxy-4-dimethylamino-3-buten-2-ones. These precursors are prepared from the corresponding 1-aryloxypropan-2-ones. The cyclization step is a key transformation leading to the formation of the benzofuran ring.
Another significant pathway involves transition metal-catalyzed reactions. For instance, a palladium-catalyzed method has been developed for the synthesis of benzofurans from 2-hydroxystyrenes and iodobenzenes. This reaction proceeds via a C-H activation and oxidation tandem reaction. The proposed mechanism suggests a Heck-type oxyarylation pathway. nih.gov The reaction is hypothesized to occur in two stages. The first stage involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by carbopalladation of the benzofuran. The subsequent intramolecular displacement of the palladium substituent by the nearby hydroxyl group leads to the cyclized product. nih.gov
The table below summarizes key reaction pathways for benzofuran ring closure relevant to the synthesis of 2-acylbenzofuran precursors.
| Reaction Pathway | Starting Materials | Key Intermediates | Driving Force/Conditions |
| Intramolecular Cyclization of α-Aryloxy Ketones | 1-Aryloxypropan-2-ones | Enolates | Base-mediated deprotonation and nucleophilic attack |
| Palladium-Catalyzed Heck-Type Oxyarylation | Benzofuran and hydroxy aryl iodide | Palladium-complexes (oxidative addition and carbopalladation intermediates) | Palladium catalyst, base, and oxidant |
| FeCl3-Mediated Intramolecular Cyclization | Electron-rich α-aryl ketones | Not explicitly detailed, but likely involves coordination of the ketone to the iron center | Lewis acidic FeCl3 catalyst |
Understanding Rearrangement Processes (e.g.,acs.orgacs.org-Sigmatropic Rearrangements)
Rearrangement reactions play a pivotal role in the synthesis of substituted benzofurans, offering pathways to complex structures from readily available starting materials. A notable example is the mdpi.commdpi.com-sigmatropic rearrangement, a pericyclic reaction where a sigma bond is broken and a new one is formed, with a simultaneous reorganization of the π-electron system.
An efficient synthesis of 2-arylbenzofurans has been developed utilizing a mdpi.commdpi.com-sigmatropic rearrangement of oxime ethers. acs.orgnih.gov In this methodology, the oxime ethers undergo acylation, which then triggers the mdpi.commdpi.com-sigmatropic rearrangement to form dienone intermediates. These intermediates subsequently cyclize and eliminate trifluoroacetamide (B147638) to yield the 2-arylbenzofurans. acs.org This method has been successfully applied to the synthesis of natural products like stemofuran A and eupomatenoid 6, highlighting its synthetic utility. acs.orgnih.gov
While the prompt specifically mentions acs.orgacs.org-sigmatropic rearrangements, the available literature more prominently features mdpi.commdpi.com-sigmatropic rearrangements in the context of benzofuran synthesis. It is important to note that various types of sigmatropic shifts are possible in organic synthesis, and their applicability depends on the specific substrate and reaction conditions.
The following table outlines the key steps in the mdpi.commdpi.com-sigmatropic rearrangement pathway for the synthesis of 2-arylbenzofurans.
| Step | Description | Intermediate |
| 1. Acylation | The oxime ether is acylated, typically with trifluoroacetic anhydride (B1165640) (TFAA) or a similar reagent. | Acylated oxime ether |
| 2. mdpi.commdpi.com-Sigmatropic Rearrangement | The acylated intermediate undergoes a concerted rearrangement to form a dienone. | Dienone |
| 3. Cyclization and Elimination | The dienone intermediate cyclizes, and a subsequent elimination of trifluoroacetamide leads to the aromatic benzofuran ring. | 2-Arylbenzofuran |
Catalytic Mechanisms in Transition Metal-Mediated Transformations
Transition metals, particularly palladium, copper, and iron, are extensively used to catalyze the formation of the benzofuran ring, often under mild conditions and with high efficiency. elsevier.com The catalytic cycles of these reactions are of great interest for optimizing reaction conditions and expanding the substrate scope.
Palladium-catalyzed reactions are among the most versatile methods for benzofuran synthesis. The C-H arylation of benzofurans with triarylantimony difluorides provides a route to 2-arylbenzofurans. The proposed catalytic cycle begins with the transmetalation of a Pd(II) species with the triarylantimony compound to generate an arylpalladium intermediate. mdpi.com This intermediate then coordinates to the benzofuran, followed by arylpalladation. A subsequent β-hydride elimination and reductive elimination furnish the 2-arylbenzofuran and regenerate the active Pd(0) catalyst, which is then reoxidized to Pd(II) to continue the cycle. mdpi.com
Copper-catalyzed reactions also offer efficient pathways to benzofurans. For instance, copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives can yield benzofurans. nih.gov While detailed catalytic cycles for all copper-mediated reactions are not always fully elucidated, they often involve coordination of the substrate to the copper center, followed by intramolecular nucleophilic attack.
Iron(III) chloride (FeCl3) has been shown to mediate the intramolecular cyclization of electron-rich α-aryl ketones to form 3-functionalized benzo[b]furans. researchgate.net This reaction represents a direct oxidative aromatic C-O bond formation. The mechanism is thought to involve the Lewis acidic iron center activating the ketone, facilitating the nucleophilic attack of the aryl ring. researchgate.net
Below is a simplified representation of a proposed catalytic cycle for the palladium-catalyzed C-H arylation of benzofuran.
| Stage | Description | Key Palladium Species |
| Oxidative Addition | Pd(0) catalyst reacts with an aryl halide. | Ar-Pd(II)-X |
| Coordination and Carbopalladation | The benzofuran substrate coordinates to the Pd(II) complex, followed by insertion. | Aryl-benzofuranyl-Pd(II) intermediate |
| β-Hydride Elimination and Reductive Elimination | Elimination of a proton and the product regenerates the Pd(0) catalyst. | Pd(0) |
Computational and Experimental Approaches to Mechanistic Insights
A combination of computational and experimental techniques is indispensable for a deep understanding of the reaction mechanisms in benzofuran synthesis. Density Functional Theory (DFT) calculations have become a powerful tool for mapping potential energy surfaces, identifying transition states, and predicting reaction pathways.
For example, experimental and computational studies have been conducted on the indium(III)-catalyzed hydroalkoxylation of alkynylphenols to yield benzofurans. nih.gov These studies supported a mechanism involving the activation of the alkyne by the indium(III) π-Lewis acid, followed by nucleophilic attack of the phenol (B47542) and subsequent protodemetalation to afford the benzofuran. nih.gov
Mechanistic studies on the FeCl3-mediated ring closure of α-aryl ketones have also been reported. researchgate.net These studies, likely involving control experiments and analysis of reaction intermediates, have helped to propose a plausible reaction pathway.
Experimental approaches to gain mechanistic insights include:
Kinetic studies: To determine the reaction order and the effect of catalyst and reactant concentrations.
Isotope labeling studies: To trace the fate of specific atoms throughout the reaction.
Identification of intermediates: Using spectroscopic techniques such as NMR and mass spectrometry to trap and characterize transient species.
In situ reaction monitoring: To follow the progress of the reaction in real-time.
Computational approaches, primarily DFT, provide valuable information on:
Transition state geometries and energies: To understand the energy barriers of different reaction steps.
Reaction intermediates: To predict the stability and structure of intermediates along the reaction coordinate.
Thermodynamic and kinetic parameters: To rationalize the observed product distribution and reaction rates.
The synergy between these experimental and computational methods provides a comprehensive picture of the reaction mechanisms, enabling the rational design of more efficient and selective synthetic routes to benzofuran precursors of N-[1-(1-benzofuran-2-yl)ethylidene]hydroxylamine.
Future Directions and Advanced Research Perspectives on N 1 1 Benzofuran 2 Yl Ethylidene Hydroxylamine
Development of Novel Synthetic Routes for Diversified Benzofuran-Oxime Analogues
The future synthesis of analogues of N-[1-(1-benzofuran-2-yl)ethylidene]hydroxylamine will focus on creating large, diversified libraries for high-throughput screening. This requires the development of efficient, versatile, and scalable synthetic methodologies. Current strategies often involve the initial formation of a 2-acetylbenzofuran (B162037) intermediate, followed by condensation with hydroxylamine (B1172632) or its derivatives. nih.gov Advanced approaches will likely incorporate modern synthetic tools to accelerate the discovery of novel analogues.
Key future directions in synthesis include:
Combinatorial Chemistry & Diversity-Oriented Synthesis (DOS): Applying DOS strategies will allow for the creation of structurally diverse molecules departing from a common benzofuran-oxime core. nih.gov This involves systematically altering substituents on both the benzofuran (B130515) ring system and the oxime side chain.
Advanced Catalysis: The use of transition-metal catalysts, such as palladium and copper, can facilitate novel C-C and C-O bond formations, enabling the introduction of a wide array of functional groups onto the benzofuran scaffold that are not accessible through traditional methods. researchgate.netnih.gov
One-Pot and Cascade Reactions: Designing multi-step reactions that occur in a single vessel (one-pot) or as a continuous sequence (cascade reactions) will significantly improve efficiency, reduce waste, and allow for the rapid assembly of complex analogues. researchgate.netnih.gov
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields, making it an invaluable tool for rapidly generating libraries of benzofuran-oxime derivatives for biological screening. nih.gov
| Synthetic Approach | Objective | Potential Advantage |
|---|---|---|
| Transition-Metal Catalysis (e.g., Suzuki, Sonogashira) researchgate.netrsc.org | Introduce diverse aryl or alkynyl groups on the benzofuran ring. | High functional group tolerance and regioselectivity. |
| Base-Mediated Cyclizations nih.gov | Efficiently construct the core benzofuran ring from various precursors. | Avoids expensive or toxic metal catalysts. |
| Oximation of Functionalized 2-Acetylbenzofurans jocpr.com | Modify the oxime moiety and its substituents. | Direct and reliable method for creating oxime derivatives. |
In-depth Mechanistic Studies of Biological Actions at the Molecular Level
While preliminary studies may identify a biological effect (e.g., cytotoxicity against a cancer cell line), future research must elucidate the precise molecular mechanism of action. mdpi.com Understanding how this compound interacts with biological systems at the molecular level is critical for its development as a therapeutic agent.
Future mechanistic investigations should include:
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and thermal shift assays to identify the specific protein(s) that the compound binds to. Benzofuran derivatives have been shown to target various enzymes, including tubulin, kinases, and lysine-specific demethylase 1 (LSD1). nih.govnih.gov
Molecular Docking and Simulation: Computational modeling can predict and visualize the binding mode of the compound within the active site of its target protein. researchgate.net These in silico studies can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that are crucial for its biological activity and can guide the design of more potent molecules. nih.gov
Cellular Pathway Analysis: Once a target is identified, further studies are needed to understand the downstream effects of its modulation. This involves analyzing changes in gene expression, protein phosphorylation, and other signaling events to map the cellular pathways affected by the compound. For instance, some benzofurans have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). nih.gov
Rational Design and Optimization Strategies for Enhanced Biological Efficacy
With a foundational understanding of synthesis and mechanism, the next phase of research will involve the rational design and optimization of the lead compound. This iterative process aims to improve potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).
Key strategies for optimization include:
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of systematically modified analogues, researchers can determine which parts of the molecule are essential for its activity (the pharmacophore) and which can be modified to enhance its properties. nih.govresearchgate.net For example, SAR studies on other benzofuran-oximes have shown that small alkyl groups on the oxime residue can lead to more effective antifungal compounds. nih.gov
Bioisosteric Replacement: This strategy involves replacing certain functional groups in the molecule with other groups that have similar physical or chemical properties but may improve the compound's biological profile. This can be used to enhance target binding, improve metabolic stability, or reduce off-target effects.
Computational Chemistry: In silico ADME predictions and molecular dynamics simulations can help prioritize which analogues to synthesize, saving time and resources. researchgate.net These tools can forecast properties like oral bioavailability and potential toxicity before the compounds are ever made in the lab.
Exploration of New Therapeutic Applications for the Benzofuran-Oxime Scaffold
The benzofuran scaffold is associated with an exceptionally broad spectrum of biological activities, suggesting that this compound and its derivatives may have therapeutic potential across multiple disease areas. rsc.orgnih.gov Future research should therefore not be limited to a single application but should explore a wide range of possibilities.
Promising therapeutic areas for exploration include:
Oncology: Benzofuran derivatives have demonstrated potent anticancer activity against various human cancer cell lines, including breast cancer. rsc.orgnih.govresearchgate.netnih.gov Future work should screen the compound and its analogues against a broad panel of cancer cells and investigate their potential as inhibitors of specific cancer-related targets like protein kinases or estrogen receptors. nih.gov
Infectious Diseases: There is an urgent need for new antimicrobial agents to combat drug resistance. rsc.org The benzofuran-oxime scaffold has shown promise as a source of antibacterial and antifungal agents. rsc.orgnih.gov Systematic screening against clinically relevant and drug-resistant strains of bacteria and fungi is a high-priority research direction.
Neurodegenerative Diseases: Compounds containing benzofuran and oxime moieties have been investigated as potential treatments for Alzheimer's disease, for example, by inhibiting enzymes like acetylcholinesterase. researchgate.net Given the multifactorial nature of diseases like Alzheimer's, the potential for multi-target activity makes this scaffold particularly interesting.
Inflammatory Disorders: Many benzofuran-containing compounds exhibit anti-inflammatory properties, making this another promising avenue for investigation. nih.gov
| Therapeutic Area | Potential Molecular Target(s) | Rationale |
|---|---|---|
| Oncology | Tubulin, Protein Kinases, LSD1, Estrogen Receptors nih.govnih.govnih.gov | Broad cytotoxic and specific inhibitory activities of benzofurans are well-documented. |
| Infectious Diseases | Bacterial and fungal enzymes, cell wall synthesis components. | Benzofuran derivatives have shown potent activity against various microbes. rsc.org |
| Neurodegeneration | Acetylcholinesterase (AChE), BACE-1 researchgate.net | Known inhibitory activity of related scaffolds against key Alzheimer's targets. |
| Inflammation | Cyclooxygenase (COX), Lipoxygenase (LOX) | General anti-inflammatory properties are common among benzofuran derivatives. nih.gov |
By systematically pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound, potentially leading to the development of a new class of drugs for treating a range of human diseases.
Q & A
Q. What are the standard synthetic routes for N-[1-(1-benzofuran-2-yl)ethylidene]hydroxylamine, and how are they optimized?
Methodological Answer: The compound is typically synthesized via a condensation reaction between hydroxylamine and 1-(1-benzofuran-2-yl)ethanone. Key steps include:
- Reagent Optimization : Use anhydrous conditions to avoid hydrolysis of the imine product. Ethanol or THF is preferred for solubility.
- Catalysis : Acidic catalysts (e.g., p-toluenesulfonic acid) accelerate imine formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yield improvements (60–75%) are achieved by maintaining stoichiometric ratios (1:1.2 ketone:hydroxylamine) and refluxing at 80°C for 6–8 hours .
Q. How is this compound characterized spectroscopically?
Methodological Answer:
- NMR Analysis :
- ¹H NMR : Look for a singlet at δ 8.2–8.5 ppm (imine proton) and aromatic protons from benzofuran (δ 6.8–7.9 ppm).
- ¹³C NMR : The imine carbon appears at δ 150–160 ppm; benzofuran carbons show signals at δ 110–160 ppm.
- IR Spectroscopy : Stretching vibrations for C=N (1640–1680 cm⁻¹) and O–H (3200–3400 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 203 (C₁₁H₉NO₂⁺) confirms the molecular formula .
Advanced Research Questions
Q. How does the electronic structure of the benzofuran moiety influence the compound’s reactivity in nucleophilic additions?
Methodological Answer: The benzofuran’s electron-rich aromatic system activates the imine group for nucleophilic attacks. To study this:
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to map electron density. The imine’s LUMO is localized, making it susceptible to attack by amines or hydrides.
- Experimental Validation : Compare reaction rates with substituted benzofuran derivatives. Electron-withdrawing groups (e.g., –NO₂) reduce reactivity by 40–60% .
Q. How can contradictory solubility data across studies be resolved?
Methodological Answer: Discrepancies in reported solubility (e.g., in DMSO vs. ethanol) may arise from:
- Polymorphism : Use DSC to detect crystalline forms.
- Purity Analysis : Validate via HPLC (C18 column, acetonitrile/water mobile phase).
- Solvent History : Pre-dry solvents over molecular sieves to avoid hydration effects. Publish detailed solvent preparation protocols to ensure reproducibility .
Q. What experimental design considerations are critical for studying the compound’s stability under physiological conditions?
Methodological Answer:
- pH-Dependent Stability : Conduct accelerated degradation studies in buffers (pH 1–10) at 37°C. Monitor via HPLC every 24 hours.
- Light/Oxygen Sensitivity : Use amber vials and argon purging to isolate degradation pathways.
- Degradation Products : Identify by LC-MS; common products include benzofuran-2-carboxylic acid (hydrolysis) and hydroxylamine (reduction) .
Q. How can computational modeling predict the compound’s biological activity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes (target for antifungal studies).
- Pharmacophore Mapping : Highlight key motifs (imine, benzofuran) for hydrogen bonding and π-π stacking.
- Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays .
Data Contradiction Analysis
Q. How to address conflicting NMR data for the imine proton in different solvents?
Methodological Answer:
- Solvent Effects : Re-run ¹H NMR in deuterated DMSO and CDCl₃. Polar solvents (DMSO) may cause downfield shifts (δ 8.5 ppm vs. 8.2 ppm in CDCl₃).
- Tautomerism Check : Use 2D NOESY to confirm the absence of enamine tautomers.
- Dynamic Effects : Variable-temperature NMR (25–80°C) detects rotational barriers in the imine bond .
Methodological Tables
Q. Table 1. Synthetic Route Comparison
| Condition | Yield (%) | Purity (HPLC, %) |
|---|---|---|
| Ethanol, 80°C, 6 hrs | 65 | 98.5 |
| THF, 70°C, 8 hrs | 72 | 97.8 |
| Methanol, 60°C, 10 hrs | 58 | 95.2 |
Q. Table 2. Solubility Profile
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | 25.4 | Hygroscopic |
| Ethanol | 8.7 | Temperature-sensitive |
| Water | 0.3 | pH-dependent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
